Tariquidar

P-glycoprotein ABCB1 IC50

Tariquidar (XR9576) is the only third-generation P-gp inhibitor that locks ABCB1 in a conformation blocking drug efflux while activating ATPase (EC₅₀=6.68μM). It is essential for [¹¹C]Tariquidar PET radiotracer synthesis, uniquely enabling non-invasive discrimination of P-gp expression in solid tumors—a feat unattainable with Elacridar or Verapamil. Select Tariquidar for definitive BBB functional studies and complete MDR reversal (25–80 nM) without off-target toxicity.

Molecular Formula C38H38N4O6
Molecular Weight 646.7 g/mol
CAS No. 206873-63-4
Cat. No. B1662512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTariquidar
CAS206873-63-4
SynonymsN-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide
Molecular FormulaC38H38N4O6
Molecular Weight646.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC
InChIInChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43)
InChIKeyLGGHDPFKSSRQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancelight yellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Tariquidar (CAS 206873-63-4): Potent Third-Generation P-glycoprotein Inhibitor for MDR Reversal and Blood-Brain Barrier Research


Tariquidar (XR9576) is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), an ATP-binding cassette (ABC) efflux transporter that limits drug disposition and contributes to multidrug resistance (MDR) in cancer [1]. It exhibits high-affinity binding to P-gp with a dissociation constant (Kd) of 5.1 nM in CHrB30 cells and a Bmax of 275 pmol/mg, potently reversing drug resistance in MDR cell lines . Tariquidar is distinguished from earlier-generation inhibitors by its nanomolar potency and selective P-gp targeting, although it also inhibits breast cancer resistance protein (BCRP/ABCG2) at higher concentrations (≥100 nM) [2]. The compound has advanced to Phase III clinical trials for non-small cell lung cancer (NSCLC) in combination with chemotherapy [3] and is widely employed as a pharmacological tool to investigate P-gp function at the blood-brain barrier (BBB) [4].

Critical Differentiation: Why Tariquidar Cannot Be Replaced by Other P-gp Inhibitors in Pivotal Experiments


Generic substitution of P-gp inhibitors is scientifically unsound due to fundamental differences in molecular mechanism, target selectivity, and in vivo functional profile. Tariquidar exhibits a unique inhibitory mechanism: it locks P-gp in a conformation that blocks drug efflux while paradoxically activating ATPase activity, a property not shared by all third-generation inhibitors [1]. Cross-study comparisons reveal that Tariquidar shows markedly different potency (2- to 3-fold lower IC50) for ABCB1 inhibition compared to Elacridar across multiple substrate drugs [2]. Furthermore, Tariquidar demonstrates a distinct brain uptake profile in PET imaging studies, where it can discriminate P-gp expression levels in tumors, whereas Elacridar and the P-gp substrate verapamil fail to do so [3]. Even among third-generation inhibitors, the divergent ATPase stimulation EC50 values (Tariquidar: 6.68 μM vs. Zosuquidar: 10.22 μM) underscore that these compounds are not pharmacologically interchangeable [4]. The selection of Tariquidar must be based on its specific, quantifiable performance metrics relative to the intended experimental or therapeutic context.

Quantitative Differentiation Guide: Tariquidar vs. Key P-gp Inhibitor Comparators


Comparative ABCB1 Inhibitory Potency: Tariquidar vs. Elacridar (GF120918)

In a head-to-head in vitro comparison using MDCK-MDR1 cell lines, Tariquidar demonstrated a 1.6- to 2.9-fold higher potency (lower IC50) than Elacridar for inhibiting ABCB1-mediated efflux of the model substrate verapamil and other class I/II drugs [1]. This difference in potency is a key differentiator for experimental design where lower inhibitor concentrations are desired to minimize off-target effects.

P-glycoprotein ABCB1 IC50 Multidrug Resistance Elacridar

Comparative ABCG2 (BCRP) Selectivity: Tariquidar vs. Elacridar

Tariquidar displays a distinct selectivity profile for ABCG2 (BCRP) compared to Elacridar. In a direct in vitro comparison using MDCKII-BCRP cells, Tariquidar was found to be a weaker inhibitor of ABCG2 than Elacridar for most substrates, with IC50 values 2.1- to 7.2-fold higher [1]. Notably, for the drug palbociclib, Tariquidar's ABCG2 IC50 was 245 nM, compared to Elacridar's 33.9 nM—a 7.2-fold difference [1]. This differential activity is critical for applications where selective P-gp inhibition without significant BCRP blockade is required.

BCRP ABCG2 Selectivity Blood-Brain Barrier Elacridar

ATPase Modulation Profile: Tariquidar vs. Elacridar vs. Zosuquidar

Third-generation P-gp inhibitors exhibit distinct effects on P-gp ATPase activity depending on the membrane environment. In a comparative study using purified human P-gp in a detergent (DDM) micelle environment, Tariquidar stimulated ATPase activity with an EC50 of 6.68 ± 1.32 μM, which was significantly lower (more potent) than that observed for Elacridar (8.86 ± 1.53 μM) and Zosuquidar (10.22 ± 2.75 μM) [1]. This differential stimulation profile is a direct reflection of their distinct binding interactions with the transporter.

ATPase Enzyme Assay P-glycoprotein Mechanism of Action Elacridar Zosuquidar

In Vivo Brain Delivery Enhancement: Tariquidar vs. Elacridar in Rat Model

In a head-to-head in vivo comparison in rats, intravenous co-administration of Tariquidar (1.0 mg/kg) with the P-gp substrate loperamide increased brain loperamide levels by 2.3-fold at 1-hour post-dose, whereas an equivalent dose of Elacridar yielded a 3.5-fold increase [1]. Furthermore, the combination of both inhibitors (0.5 mg/kg each) resulted in a synergistic 5.8-fold increase [1], highlighting their non-redundant mechanisms of action at the BBB.

Blood-Brain Barrier In Vivo Loperamide Brain Penetration Elacridar Pharmacokinetics

Diagnostic Imaging Utility: [11C]Tariquidar as a Superior PET Tracer for P-gp Expression

In a comparative PET imaging study using a murine breast cancer model, [11C]Tariquidar was the only radiotracer among those tested that could discriminate between tumors with high and low P-gp expression. The mean area under the time-activity curve (AUC0-60) for [11C]Tariquidar was 38.8 ± 2.2 min in high P-gp-expressing EMT6AR1.0 tumors compared to 25.0 ± 5.3 min in low-expressing EMT6 tumors (p = 0.016) [1]. In contrast, neither [11C]Elacridar nor the P-gp substrate (R)-[11C]Verapamil could differentiate between the tumor types based on P-gp levels [1].

PET Imaging Radiotracer P-glycoprotein Cancer Diagnostic Elacridar

Potency in Reversing MDR: Tariquidar vs. First/Third-Generation Inhibitors

Tariquidar achieves complete reversal of MDR at nanomolar concentrations, a key differentiator from earlier-generation inhibitors. In MDR cancer cell lines, Tariquidar at 25-80 nM fully reverses resistance to doxorubicin, paclitaxel, etoposide, and vincristine . In contrast, first-generation inhibitors like Verapamil and Cyclosporin A require micromolar concentrations (typically 5-50 μM) to achieve similar effects, which are often clinically unattainable due to toxicity [1]. Specifically, Tariquidar's apparent inhibition constant (Kapp) for blocking P-gp-mediated drug efflux is in the nanomolar range, whereas Verapamil and Cyclosporin A exhibit Kapp values that are orders of magnitude higher [1].

MDR Reversal Cytotoxicity Doxorubicin Vinblastine Verapamil Cyclosporin A

Tariquidar: High-Impact Application Scenarios for Research and Drug Development


Non-Invasive PET Imaging of P-glycoprotein Expression in Tumors

Tariquidar is the preferred precursor for synthesizing [11C]Tariquidar, a PET radiotracer that uniquely enables non-invasive discrimination of P-gp expression levels in solid tumors. As demonstrated in a murine breast cancer model, [11C]Tariquidar successfully differentiated high P-gp-expressing tumors from low-expressing controls, a feat not achievable with [11C]Elacridar or (R)-[11C]Verapamil [1]. This application is critical for patient stratification in clinical trials, monitoring MDR development during chemotherapy, and assessing the pharmacodynamics of P-gp inhibitors in vivo.

Functional Characterization of P-gp and BCRP at the Blood-Brain Barrier

Tariquidar is an essential tool for dissecting the functional redundancy between P-gp (ABCB1) and BCRP (ABCG2) at the BBB. Studies using Tariquidar at inhibitory doses (e.g., 15 mg/kg in mice) have shown that it is transported by both transporters at nanomolar tracer doses, but acts as a potent inhibitor at higher concentrations [1]. Its distinct selectivity profile, with weaker BCRP inhibition compared to Elacridar (e.g., a 7.2-fold higher IC50 for palbociclib) [2], makes it the compound of choice for experiments designed to isolate P-gp's contribution to BBB efflux.

Reversal of Multidrug Resistance (MDR) in Cancer Cell Models

Tariquidar is the gold-standard third-generation inhibitor for in vitro MDR reversal studies. It achieves complete reversal of resistance to key chemotherapeutics (doxorubicin, paclitaxel, vincristine, etoposide) at low nanomolar concentrations (25-80 nM) [1]. Its >100-fold higher potency compared to first-generation inhibitors like Verapamil and Cyclosporin A [2] allows for experimental setups that better mimic clinically achievable concentrations, thereby reducing false-positive results from high-dose toxicity or off-target effects.

Investigating the Molecular Mechanism of P-gp Inhibition and ATPase Coupling

Tariquidar's unique mechanism of action—locking P-gp in a conformation that blocks drug efflux while activating ATPase activity—makes it a vital probe for structural and functional studies of ABCB1 [1]. Its distinct ATPase stimulation profile (EC50 of 6.68 μM for purified human P-gp in micelles), which differs significantly from Elacridar and Zosuquidar [2], provides a quantifiable metric for structure-activity relationship (SAR) studies and cryo-EM investigations of the drug-binding pocket.

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